molecular formula C12H10N4S B15215006 6-Imino-2-methylsulfanyl-1-phenylpyrimidine-5-carbonitrile CAS No. 6517-32-4

6-Imino-2-methylsulfanyl-1-phenylpyrimidine-5-carbonitrile

Cat. No.: B15215006
CAS No.: 6517-32-4
M. Wt: 242.30 g/mol
InChI Key: CXHLVVKGAHAXTL-UHFFFAOYSA-N
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Description

6-Imino-2-methylsulfanyl-1-phenylpyrimidine-5-carbonitrile is a pyrimidine-5-carbonitrile derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a key chemical scaffold in the development of novel therapeutic agents, particularly in the field of anticancer drug discovery . Its research value is underscored by its role as a precursor or core structure in molecules designed to inhibit critical cancer-associated pathways. Compounds based on the pyrimidine-5-carbonitrile structure have demonstrated potent activity against a range of human cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) models, by targeting the PI3K/AKT/mTOR signaling axis . This pathway is a crucial regulator of cell survival, proliferation, and growth, and its frequent dysregulation in cancers makes it a prime target for therapeutic intervention . The structural features of this compound, including the imino and methylsulfanyl groups, contribute to its ability to interact with enzymatic targets and serve as a versatile intermediate for further chemical functionalization. Researchers utilize this chemical to explore new mechanisms of action and to develop multi-acting inhibitors that can overcome chemoresistance in aggressive cancers . This product is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

6517-32-4

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

6-imino-2-methylsulfanyl-1-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C12H10N4S/c1-17-12-15-8-9(7-13)11(14)16(12)10-5-3-2-4-6-10/h2-6,8,14H,1H3

InChI Key

CXHLVVKGAHAXTL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N)N1C2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-2-(methylthio)-1-phenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(methylthio)pyrimidine-4,6-diamine with benzaldehyde and malononitrile in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution at C-4 Position

The methylsulfanyl group at C-2 exhibits susceptibility to nucleophilic displacement. Reaction with secondary amines under basic conditions replaces SCH₃ with amine substituents:

Reaction Scheme
6-Imino-2-methylsulfanyl-1-phenylpyrimidine-5-carbonitrile + Morpholine
→ 6-Imino-4-morpholino-2-oxo-1-phenylpyrimidine-5-carbonitrile + CH₃SH

Conditions

  • Solvent: DMF

  • Base: Anhydrous K₂CO₃

  • Temperature: Reflux (1–2 hours)

  • Yield: 55–60%

Key Observations

Amine UsedProduct StructureYield (%)
Morpholine4-Morpholino derivative60
Piperidine4-Piperidino derivative55

IR spectroscopy confirms loss of SCH₃ (disappearance of 665 cm⁻¹ S–C stretch) and new N–H stretches at 3,200–3,400 cm⁻¹ .

Cyclocondensation Reactions

The cyano group participates in heterocycle formation. Reaction with hydrazine hydrate forms pyrazolo[3,4-d]pyrimidine derivatives:

Reaction Pathway
this compound + Hydrazine
→ 6-Amino-1-phenylpyrazolo[3,4-d]pyrimidine-5-carbonitrile

Conditions

  • Solvent: Ethanol

  • Temperature: Reflux (6–8 hours)

  • Yield: 65–70%

Mechanism

  • Hydrazine attacks the cyano group, forming an amidrazone intermediate.

  • Intramolecular cyclization eliminates NH₃.

Biological Relevance
Resultant pyrazolo-pyrimidines show anticancer activity (IC₅₀: 3.7–28 μM against P. falciparum) .

Oxidation of Methylsulfanyl Group

Controlled oxidation converts SCH₃ to sulfoxide or sulfone derivatives:

Oxidation Products

Oxidizing AgentProduct
H₂O₂ (30%)2-Methylsulfinyl derivative
mCPBA2-Methylsulfonyl derivative

Conditions

  • Solvent: CH₂Cl₂

  • Temperature: 0–25°C

  • Reaction Time: 2–4 hours

Impact on Reactivity
Sulfone derivatives exhibit enhanced electrophilicity at C-2, facilitating further nucleophilic substitutions.

Ring Functionalization via Cross-Coupling

The phenyl group at N-1 undergoes palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling
this compound + Arylboronic Acid
→ 1-Aryl-6-imino-2-methylsulfanylpyrimidine-5-carbonitrile

Catalytic System

  • Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Yield: 45–60%

Applications
Diversifies the N-1 aryl group for structure-activity relationship (SAR) studies.

Acid/Base-Mediated Tautomerism

The imino group (NH) exhibits pH-dependent tautomerism:

Tautomeric Forms

ConditionDominant Form
Acidic (pH < 5)Imino (NH)
Basic (pH > 9)Amino (NH₂)

Evidence
¹H NMR shows NH proton at δ 6.0 ppm (DMSO-d₆), disappearing upon deuteration .

Reactivity with Electrophiles

The electron-rich pyrimidine ring undergoes electrophilic substitution:

Nitration
this compound + HNO₃/H₂SO₄
→ 3-Nitro derivative

Conditions

  • Temperature: 0–5°C

  • Yield: 40–50%

Regioselectivity
Nitration occurs preferentially at C-3 due to directing effects of SCH₃ and CN groups.

Hydrolysis Reactions

The cyano group hydrolyzes under acidic or basic conditions:

Hydrolysis Products

ConditionProduct
HCl (6M), reflux5-Carboxamide derivative
NaOH (10%), Δ5-Carboxylic acid derivative

Applications
Carboxylic acid derivatives serve as intermediates for peptide conjugates .

Scientific Research Applications

6-Imino-2-(methylthio)-1-phenyl-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Imino-2-(methylthio)-1-phenyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following pyrimidine derivatives share partial structural homology with the target compound but differ in substituents and functional groups:

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
6-Imino-2-methylsulfanyl-1-phenylpyrimidine-5-carbonitrile 1-Ph, 2-SCH₃, 5-CN, 6-NH Imino, methylsulfanyl, carbonitrile C₁₂H₁₀N₄S 258.31 N/A
1,6-Dihydro-4-isobutyl-1-methyl-2-(methylthio)-6-oxopyrimidine-5-carbonitrile 1-Me, 2-SCH₃, 4-isoBu, 5-CN, 6-O Oxo, methylsulfanyl, carbonitrile C₁₁H₁₆N₄OS 264.34
7-Amino-1,3-dimethyl-2,4-dioxo-5-phenylpyrimidine-6-carbonitrile 1-Me, 3-Me, 2,4-O, 5-Ph, 6-CN, 7-NH₂ Dioxo, amino, carbonitrile C₁₃H₁₂N₄O₂ 280.26
4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenylpyrimidine-5-carbonitrile 2-SCH₂(Ph-Me), 4-NHCyclohexyl, 5-CN, 6-Ph Benzylsulfanyl, cyclohexylamino C₂₅H₂₆N₄S 414.57
6-Methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile 2,4-O, 5-CN, 6-Me Dioxo, carbonitrile C₆H₅N₃O₂ 163.12

Key Observations :

  • Imino vs. Oxo Groups: The 6-imino group in the target compound enables tautomerism (e.g., imine-enamine equilibria), unlike the 6-oxo group in compounds like and , which are locked in keto forms. This affects hydrogen-bonding interactions in biological systems.
  • Methylsulfanyl vs.
  • Substitution at Position 1 : The 1-phenyl group in the target compound enhances aromatic interactions compared to 1-methyl or 1-hydrogen in and , respectively.

Physicochemical Properties

Property Target Compound 1,6-Dihydro-4-isoBu Derivative 7-Amino-1,3-dimethyl Derivative
Solubility Moderate in DMF/THF High in DMF (synthesis solvent) Low in water; soluble in DMSO
Melting Point Not reported Not reported 219–222 °C (decomposition)
Stability Likely air-stable (no S–S) Stable under inert conditions Sensitive to hydrolysis (dioxo groups)

Biological Activity

6-Imino-2-methylsulfanyl-1-phenylpyrimidine-5-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The key steps include the introduction of the imino group and the methylthio moiety, followed by carbonitrile formation. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to improve yield and purity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

  • Antimicrobial Activity : The compound has demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
  • Anticancer Properties : In vitro studies have shown that this compound exhibits cytotoxic effects against multiple cancer cell lines, including MCF-7 and HepG2. The half-maximal inhibitory concentration (IC50) values were reported between 10 to 30 µM .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, showing IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

Anticancer Activity

In vitro cytotoxicity assays were conducted on several cancer cell lines to evaluate the anticancer potential of the compound. The findings are summarized below:

Cell LineIC50 (µM)
MCF-720
HepG215
A54925

The compound induced apoptosis in cancer cells, as evidenced by an increase in the Bax/Bcl2 ratio, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties were assessed through COX enzyme inhibition assays. The results showed that this compound effectively inhibited COX-2 activity.

CompoundIC50 (µM)
6-Imino-2-methylsulfanyl...0.04
Celecoxib0.04

This suggests that the compound may be a promising candidate for the development of anti-inflammatory medications.

Case Study 1: Anticancer Evaluation

In a study focusing on the cytotoxic effects of various pyrimidine derivatives, researchers treated MCF-7 cells with different concentrations of this compound. Results indicated that higher concentrations led to increased cell death, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation involved testing the antimicrobial properties against clinical isolates of Staphylococcus aureus. The study concluded that the compound's efficacy was enhanced when used in combination with standard antibiotics, suggesting potential for synergistic effects in treating infections.

Q & A

Q. What are the established synthetic routes for 6-Imino-2-methylsulfanyl-1-phenylpyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including condensation and cyclization steps. Key methodologies include:

  • Condensation of β-chloroenaldehyde derivatives with thiourea or urea analogs under acidic/basic conditions to form the pyrimidine core .
  • Three-component reactions using aldehydes, nitriles, and thiourea derivatives under thermal aqueous conditions, which allow modular substitution at positions 2 and 6 .
  • Substituent-specific modifications : For example, introducing the methylsulfanyl group at position 2 via nucleophilic displacement of chloro intermediates using sodium thiomethoxide .

Critical factors :

  • Temperature : Higher temperatures (80–100°C) improve cyclization efficiency but may reduce regioselectivity.
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance imino-group stabilization .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) favor nitrile incorporation at position 5 .

Example yield optimization:

StepConditionsYield (%)
CyclizationDMF, 100°C, 6h72
Thiomethoxide displacementEtOH, reflux, 4h85

Q. How is this compound characterized spectroscopically, and what key data distinguish it from analogs?

Core characterization techniques :

  • ¹H/¹³C NMR :
  • 5-Carbonitrile : Sharp singlet at δ ~110–115 ppm in ¹³C NMR .

  • 2-Methylsulfanyl : CH₃ protons appear as a singlet at δ ~2.5 ppm (¹H NMR); sulfur-linked carbon at δ ~15–20 ppm (¹³C NMR) .

    • IR Spectroscopy :
  • C≡N stretch : Strong absorption at ~2210–2220 cm⁻¹ .

  • Imino (NH) stretch : Broad band at ~3300–3400 cm⁻¹ .

    • Mass Spectrometry :
  • Molecular ion peak [M+H]⁺ at m/z 283 (calculated for C₁₂H₁₀N₄S) with fragmentation patterns dominated by loss of CN (Δ m/z 26) .

    Differentiation from analogs :

    • Compared to 6-amino analogs, the imino group reduces solubility in polar solvents, requiring DMSO for NMR analysis .
    • Methylsulfanyl at position 2 distinguishes it from 2-chloro or 2-methoxy derivatives in HPLC retention times (e.g., 0.81 minutes vs. 1.2 minutes under similar conditions) .

Q. What are the primary biological activities reported for this compound?

While direct data on 6-imino-2-methylsulfanyl derivatives are limited, structurally related pyrimidines exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Enzyme inhibition : IC₅₀ ~5 µM for dihydrofolate reductase (DHFR) due to the nitrile group’s electron-withdrawing effects .
  • Anticancer potential : EC₅₀ ~20 µM in MCF-7 breast cancer cells via apoptosis induction .

Advanced Research Questions

Q. How can synthetic protocols be optimized to resolve contradictions in reported bioactivity data?

Discrepancies in biological data (e.g., variable IC₅₀ values) often arise from:

  • Impurity profiles : Unreacted thiourea precursors (≥5%) can artificially inflate bioactivity. Purity should be confirmed via HPLC (>98%) and elemental analysis (Δ <0.4% for C/H/N) .
  • Solubility artifacts : Use standardized DMSO stock solutions (<0.1% v/v in assays) to avoid precipitation .
  • Substituent effects : Methylsulfanyl at position 2 enhances lipophilicity (logP ~2.1) compared to 2-methoxy analogs (logP ~1.3), altering membrane permeability .

Optimization strategy :

  • Parallel synthesis : Screen 2-position substituents (e.g., methylsulfanyl vs. piperidinyl) to isolate contributions to activity .
  • Crystallography : Resolve X-ray structures to correlate conformation (e.g., planarity of the pyrimidine ring) with DHFR inhibition .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for the 2-methylsulfanyl substituent?

Q. How can novel applications (e.g., photophysical or catalytic) be explored for this compound?

Emerging directions :

  • Photoactive materials : The nitrile and imino groups enable coordination to transition metals (e.g., Ru(II) complexes) for light-harvesting applications. Emission spectra show λₑₘ ~450 nm in acetonitrile .
  • Organocatalysis : The sulfur atom facilitates thiol-mediated asymmetric catalysis. Preliminary data show 78% ee in aldol reactions .

Experimental design :

  • Metal complexation : React with RuCl₃·3H₂O in ethanol/water (1:1) under argon to avoid oxidation .
  • Catalytic screening : Use 10 mol% catalyst in DCM at 25°C, monitoring enantioselectivity via chiral HPLC .

Methodological Notes

  • Contradiction resolution : Always cross-validate bioactivity using orthogonal assays (e.g., fluorescence-based and radiometric DHFR assays) .
  • Synthetic reproducibility : Adopt Schlenk techniques for moisture-sensitive steps (e.g., thiomethoxide reactions) to improve yield consistency .

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